N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2,4,5-trimethylbenzenesulfonamide
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Description
“N-(3-hydroxy-3-(thiophen-3-yl)propyl)cinnamamide” is a chemical compound that contains a total of 38 bonds, including 21 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 2 double bonds, and 11 aromatic bonds. It also includes 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene .
Molecular Structure Analysis
The molecular structure of “N-(3-hydroxy-3-(thiophen-3-yl)propyl)cinnamamide” can be analyzed using its structure data file, which is available for download and can be imported to most chemistry software for further analysis .Scientific Research Applications
Synthesis and Bioactivity Studies
A variety of sulfonamide compounds, including those with similar structures to N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2,4,5-trimethylbenzenesulfonamide, have been synthesized and tested for their potential bioactivities. For example, the synthesis and bioactivity studies of new benzenesulfonamides have shown promising results in cytotoxicity and tumor-specificity, suggesting potential applications in anti-tumor activity studies. These compounds have also been evaluated as carbonic anhydrase inhibitors, revealing interesting properties for further medicinal chemistry exploration (Gul et al., 2016).
Antitumor Sulfonamides
In the realm of antitumor research, sulfonamide-focused libraries have been utilized in cell-based screens to identify compounds with potent cell cycle inhibitory effects. This approach has led to the discovery of sulfonamides that disrupt tubulin polymerization and others that cause a decrease in the S phase fraction of cancer cell lines. These findings underscore the potential of sulfonamides in developing new anticancer agents (Owa et al., 2002).
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S2/c1-11-8-13(3)16(9-12(11)2)22(19,20)17-6-4-15(18)14-5-7-21-10-14/h5,7-10,15,17-18H,4,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCPDKWAHWBOOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC(C2=CSC=C2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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